[1-(2,3-Dihydro-1-benzofuran-2-yl)propan-2-yl](methyl)amine hydrochloride
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Overview
Description
1-(2,3-Dihydro-1-benzofuran-2-yl)propan-2-yl(methyl)amine hydrochloride: is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1-benzofuran-2-yl)propan-2-yl(methyl)amine hydrochloride involves several steps. One common method includes the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration . Other methods involve palladium or platinum-catalyzed ring closure by an intramolecular Wittig reaction or condensation of activated methylene following Dieckmann reaction conditions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(2,3-Dihydro-1-benzofuran-2-yl)propan-2-yl(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(2,3-Dihydro-1-benzofuran-2-yl)propan-2-yl(methyl)amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-2-yl)propan-2-yl(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which are neurotransmitters involved in various physiological processes . This inhibition can lead to various biological effects, including mood regulation and pain relief.
Comparison with Similar Compounds
1-(2,3-Dihydro-1-benzofuran-2-yl)propan-2-yl(methyl)amine hydrochloride can be compared with other similar compounds, such as:
6-APDB: Another analogue that has similar structural features and biological activities.
Benzofuran derivatives:
The uniqueness of 1-(2,3-Dihydro-1-benzofuran-2-yl)propan-2-yl(methyl)amine hydrochloride lies in its specific structure and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C12H18ClNO |
---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-2-yl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-9(13-2)7-11-8-10-5-3-4-6-12(10)14-11;/h3-6,9,11,13H,7-8H2,1-2H3;1H |
InChI Key |
XYLSDIYRFOTTMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CC2=CC=CC=C2O1)NC.Cl |
Origin of Product |
United States |
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